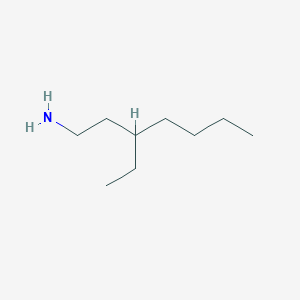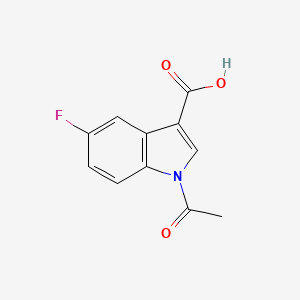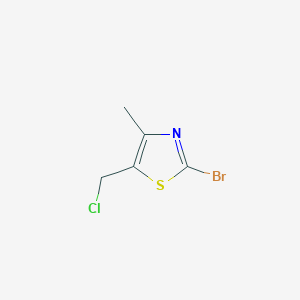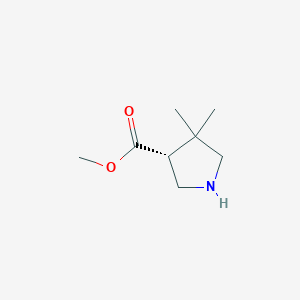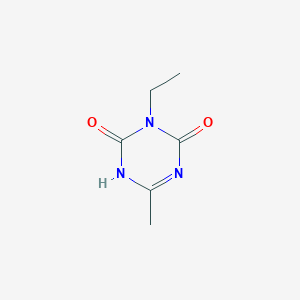
N-(2-chloro-5-fluoropyridin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-fluoropyridin-4-yl)acetamide is a chemical compound with the molecular formula C7H6ClFN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluoropyridin-4-yl)acetamide typically involves the reaction of 2-chloro-5-fluoropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-fluoropyridin-4-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form this compound N-oxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic substitution: Formation of N-(2-substituted-5-fluoropyridin-4-yl)acetamide derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(2-chloro-5-fluoropyridin-4-yl)ethanamine.
Scientific Research Applications
N-(2-chloro-5-fluoropyridin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a tool compound in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-fluoropyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-fluoropyridin-2-yl)acetamide
- N-(2-chloro-4-fluoropyridin-3-yl)acetamide
- N-(2-chloro-5-fluoropyrimidin-4-yl)acetamide
Uniqueness
N-(2-chloro-5-fluoropyridin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for selective interactions with biological targets .
Properties
Molecular Formula |
C7H6ClFN2O |
|---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
N-(2-chloro-5-fluoropyridin-4-yl)acetamide |
InChI |
InChI=1S/C7H6ClFN2O/c1-4(12)11-6-2-7(8)10-3-5(6)9/h2-3H,1H3,(H,10,11,12) |
InChI Key |
KYOQDZPOPTUAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
